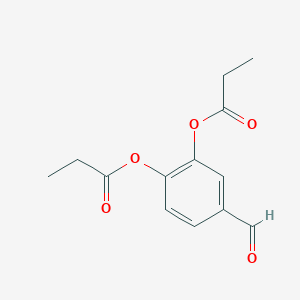
N-(2-hydroxy-5-methylphenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide, also known as ML336, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cytotoxic Activities
Compounds structurally related to N-(2-hydroxy-5-methylphenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide have been synthesized and tested for their cytotoxic activities against various cancer cell lines. For instance, derivatives of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were created and showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as cancer therapeutic agents (Hassan, Hafez, & Osman, 2014).
Neuroprotective Effects
Research into the neuroprotective effects of related compounds has highlighted their potential in treating neurodegenerative diseases. A series of 5-aroylindolyl-substituted hydroxamic acids demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), decreasing the level of phosphorylation and aggregation of tau proteins. These compounds showed promise in ameliorating Alzheimer's disease phenotypes, indicating a potential pathway for therapeutic development (Lee et al., 2018).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from this compound precursors have shown significant anti-inflammatory and analgesic activities. These findings are particularly relevant in the search for new therapeutic agents that can provide relief from inflammation and pain with fewer side effects than traditional medications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enzyme Inhibition for Therapeutic Applications
The inhibition of enzymes such as carbonic anhydrases by isoxazole derivatives has been explored for its therapeutic potential in treating conditions like glaucoma and neuropathic pain. Studies on benzenesulfonamide-containing isoxazole compounds have revealed potent inhibition of carbonic anhydrase II and VII, enzymes involved in fluid secretion and nerve signaling, respectively. These findings suggest a role for these compounds in developing new treatments for eye diseases and pain management (Altuğ et al., 2017).
Propiedades
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-6-7-16(21)14(8-11)19-18(22)15-10-17(24-20-15)12-4-3-5-13(9-12)23-2/h3-10,21H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBRJOGGLUKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4576908.png)
![2-[4-[(4,6-dimethyl-2-quinazolinyl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol](/img/structure/B4576913.png)


![N~1~-(2,5-dichlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4576935.png)

![2-{[6-(2-methoxyphenoxy)hexyl]amino}ethanol](/img/structure/B4576950.png)
![methyl 4-chloro-3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4576955.png)
![4-({[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4576965.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4576985.png)
![3-amino-4-(2-methoxyphenyl)-6-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4576990.png)
![N-{2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4576991.png)
![4-({[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4576994.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(phenylthio)acetamide](/img/structure/B4577006.png)
